ethyl 2-(1-methanesulfonylpiperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-(1-methanesulfonylpiperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound featuring a methanesulfonylpiperidine substituent at the 2-position of the thiazole ring. Thiazoles are heterocyclic aromatic compounds with a sulfur and nitrogen atom in the five-membered ring, widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The synthesis of such compounds typically involves coupling reactions between thiazole precursors and functionalized amines or sulfonamides. For example, analogous compounds like ethyl 2-acetamido-4-methylthiazole-5-carboxylate are synthesized via acetylation of amino-thiazole intermediates using acetic anhydride under reflux conditions . The methanesulfonylpiperidine group in the target compound may enhance solubility, bioavailability, or binding affinity to biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
ethyl 4-methyl-2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S2/c1-4-22-13(19)11-9(2)15-14(23-11)16-12(18)10-5-7-17(8-6-10)24(3,20)21/h10H,4-8H2,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFVTCUMFZHTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Thiazole derivatives with modifications at the 2- and 4-positions exhibit varied biological activities depending on their substituents. Below is a detailed comparison of the target compound with key analogues:
Key Observations:
Hydrophobic Groups: The 3-chlorobenzylamino group () contributes to antidiabetic activity, likely through hydrophobic interactions with target receptors. Hydroxyphenyl vs. Methoxyphenyl: TEI-6720 (4-hydroxyphenyl, ) inhibits xanthine oxidase, while the 3-methoxyphenyl derivative () lacks reported activity, suggesting hydroxyl groups are critical for specific enzyme binding.
Synthetic Routes: Acetamido and ethylamino derivatives are synthesized via straightforward acylation or alkylation of ethyl 2-amino-4-methylthiazole-5-carboxylate . The methanesulfonylpiperidine derivative likely requires coupling of a pre-synthesized methanesulfonylpiperidine-4-carboxylic acid to the thiazole core using reagents like EDCI or HATU .
Structure-Activity Relationship (SAR) Insights
- 2-Position Modifications : The substituent at the 2-position is pivotal for activity. For instance, replacing acetyl () with methanesulfonylpiperidine introduces a bulkier, more polar group that may improve target selectivity or metabolic stability.
- 4-Methyl Thiazole Core : The 4-methyl group is conserved across most analogues, suggesting it is essential for maintaining the thiazole ring’s conformational stability or hydrophobic interactions .
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